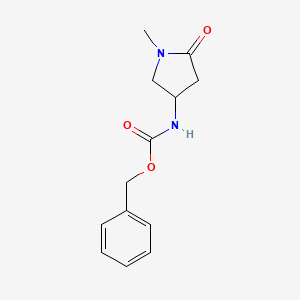

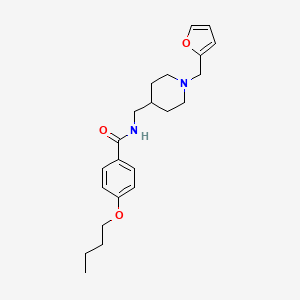

![molecular formula C19H15ClFN5 B2363520 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline CAS No. 931312-01-5](/img/structure/B2363520.png)

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

The synthesis of quinazoline derivatives can be categorized into several main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

The character of quinazoline derivatives mostly depends on the properties of the substituents and their presence and position on one of the cyclic compounds .

Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including the coupling of imine and electron-rich alkene, which gradually became a powerful tool for the synthesis of quinazoline derivatives .

Scientific Research Applications

Quinazoline Derivatives in Imaging and Cancer Therapy

Quinazoline derivatives, including structures similar to 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline, have been extensively studied for their applications in medical imaging and cancer therapy. For instance, rhenium and technetium complexes bearing quinazoline derivatives have shown promise towards becoming a 99mTc biomarker for EGFR-TK imaging, indicating potential in cancer diagnosis and therapy monitoring (Fernandes et al., 2008). Furthermore, the synthesis and in vitro cytotoxic, anti-Mycobacterium tuberculosis, and molecular docking studies of pyridylamino- and ethynylpyridinequinazolines have provided insights into their antimicrobial and potential anticancer properties, showcasing the versatility of quinazoline derivatives in pharmaceutical research (Dilebo et al., 2021).

Quinazoline Derivatives in Optoelectronic Materials

Quinazolines also find applications beyond biomedical research, such as in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for creating novel optoelectronic materials. These materials are significant for the fabrication of devices like organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs, showcasing the quinazolines' role in advancing material sciences (Lipunova et al., 2018).

Quinazoline Derivatives as Kinase Inhibitors

Another prominent area of quinazoline application is in the development of kinase inhibitors, which are crucial for cancer therapy. The discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template effectively mimicking the quinazoline kinase inhibitor scaffold demonstrates the potential of quinazoline derivatives in creating potent biochemical inhibitors for cancer treatment (Hunt et al., 2004).

Novel Syntheses and Biological Evaluations

Innovative syntheses and biological evaluations of quinazoline derivatives continue to uncover their vast potential in various scientific research applications. For instance, the synthesis of novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines and their evaluation for anti-bacterial and anti-oxidant activities demonstrate the ongoing exploration of quinazoline derivatives for new therapeutic and biological applications (Kazemi et al., 2016).

Mechanism of Action

Target of Action

Quinazoline derivatives have been known to exhibit anti-proliferative activities against various cancer cell lines . They are often designed to inhibit specific enzymes or receptors involved in cancer progression .

Mode of Action

Quinazoline derivatives are generally known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in the disruption of cellular processes essential for cancer cell survival and proliferation .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways involved in cell proliferation, apoptosis, and other cellular processes .

Result of Action

Quinazoline derivatives are generally known to exhibit anti-proliferative activity against various cancer cell lines .

Future Directions

Properties

IUPAC Name |

7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXSLEHBPSDEKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

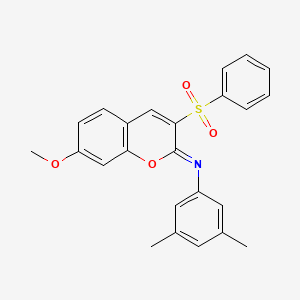

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)

![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)

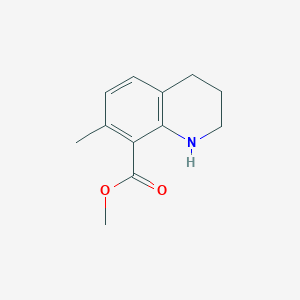

![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide](/img/structure/B2363442.png)

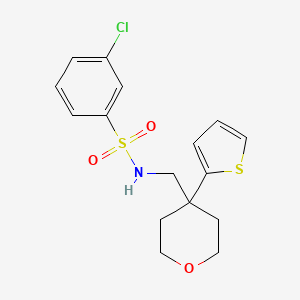

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)

![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)

![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)